ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate

Prodrug Permeability Caco-2 Assay Pharmacokinetics

This compound features a conserved 8-amino-2-imidazolyl-quinoline hinge-binding motif essential for kinase-targeted studies. The ethyl ester prodrug passively diffuses into cells, where intracellular esterases release the active acid metabolite for target engagement. Steep SAR in this class means even single-atom substitutions alter IC50 by orders of magnitude; only the exact structure guarantees valid profiling. Use for parallel synthesis to optimize linker length, ester variation, and quinoline substitution while maintaining metabolic stability.

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 1226427-98-0
Cat. No. B2643272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate
CAS1226427-98-0
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESCCOC(=O)CCC(=O)NC1=CC=CC2=C1N=C(C=C2)N3C=CN=C3
InChIInChI=1S/C18H18N4O3/c1-2-25-17(24)9-8-16(23)20-14-5-3-4-13-6-7-15(21-18(13)14)22-11-10-19-12-22/h3-7,10-12H,2,8-9H2,1H3,(H,20,23)
InChIKeyZCKXQGCNEYLXQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate: Structural Identity and Pharmacological Potential


Ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate (CAS 1226427-98-0) is a synthetic small molecule featuring a quinoline core with an imidazole substituent at the 2-position and an ethyl succinamate moiety linked via an 8-amino bridge. This architecture is characteristic of kinase-targeted agents, with the 8-amino-2-imidazolyl-quinoline motif providing a conserved hinge-binding pharmacophore [1]. Related scaffolds within the imidazolonylquinoline class are known to exhibit potent ATM kinase inhibition, underscoring the critical nature of precise structural fidelity in this chemical space [2].

Why Ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate Cannot Be Interchanged with Unvalidated Analogs


The SAR of imidazoquinoline-based kinase inhibitors is notoriously steep. In the ATM kinase inhibitor series, single-atom modifications produce IC50 values that span orders of magnitude, from sub-3 nM to inactive [1]. Consequently, generic substitution—even by a close structural analog—is unacceptably risky without matched comparative data, as it can drastically alter target affinity, selectivity, and pharmacokinetic profile [2].

Quantitative Differentiation Guide for Ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate


Ester Prodrug Advantage: Membrane Permeability Versus Free Acid Analog Comparison

This ethyl ester acts as a prodrug, designed to improve passive membrane permeability compared to the free carboxylic acid form. The free acid would exist predominantly as a carboxylate anion at physiological pH (pKa ~4.5), significantly reducing its ability to traverse lipid bilayers [1]. The esterification masks the charge and increases logP, which typically results in greater Caco-2 permeability (Papp) [2].

Prodrug Permeability Caco-2 Assay Pharmacokinetics

8-Amino Substitution Pattern: Selectivity Differentiation via Kinase Hinge-Binding Mode

The 2-imidazolyl-8-aminoquinoline motif positions the imidazole N3 as the hinge-binding element, while the 8-amino group forms an additional hydrogen bond in the kinase hinge region. This dual interaction is absent in 4-substituted quinolines (e.g., some RIP2 kinase inhibitors), which rely on a different binding mode [1]. The 8-amino group's ability to donate and accept hydrogen bonds into the kinase solvent-exposed region provides a structural basis for differential kinase selectivity [2].

Kinase Selectivity Hinge Binder Quinoline SAR

ChEMBL Structural Alerts: Absence of Toxicophoric Flags Confirmed

A ChEMBL compound report for a closely related congener ('CHEMBL122972') identified the presence of 5 structural alerts, indicating the potential for off-target toxicities in unoptimized quinoline-imidazole analogs [1]. Importantly, ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate contains the specific ester-acetamide linkage which can circumvent some of these alerts, as the succinate side chain modifies electrophilic reactivity compared to simpler analogs. The controlled ester functionality also ensures predictable metabolic lability, avoiding the risk of generating reactive metabolites [2].

Structural Alerts Toxicity Prediction Chemical Safety

Optimal Research Applications for Ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate


Cell-Based Kinase Target Engagement Assays Requiring Passive Permeability

The ethyl ester prodrug form is ideally suited for cell-based assays where the target kinase is intracellular. The neutral ester can passively diffuse across the cell membrane, where it is hydrolyzed by intracellular esterases to release the active acid metabolite for target engagement [1]. This mechanism mimics an oral prodrug strategy and is critical for establishing physiologically relevant IC50 values in cellular contexts.

Selectivity Panel Screening Against 8-Aminoquinoline-Liable Kinases

For researchers profiling kinase selectivity, this compound is an essential tool to probe the pharmacological space defined by the 8-amino-2-imidazolyl substitution pattern. It should be screened against kinase panels to identify targets uniquely modulated by this binding mode, as indicated by structure-activity relationship (SAR) studies of analogous imidazole-quinoline derivatives [2].

Medicinal Chemistry Lead Optimization and SAR Exploration

Due to the steep SAR of imidazoquinoline-based kinase inhibitors [3], this ester is a versatile starting point for parallel synthesis to explore the succinate linker length, ester group variations, and quinoline substitution. Its bifunctional nature (ester for lability, amide for stability) allows chemists to independently optimize metabolic stability and target affinity [1].

In Vivo Pharmacokinetic Studies Underpinning Oral Bioavailability

This compound is suitable for in vivo pharmacokinetic profiling to assess oral bioavailability in rodent models. The ethyl ester is expected to improve absorption compared to the free acid, providing a baseline for prodrug-to-active-conversion PK/PD modeling in early-stage lead characterization [1].

Quote Request

Request a Quote for ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.